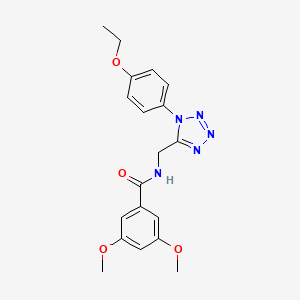

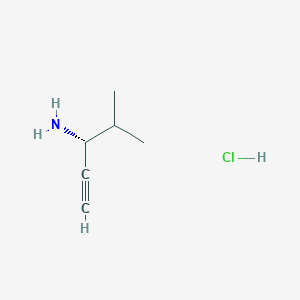

(3R)-4-Methylpent-1-yn-3-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

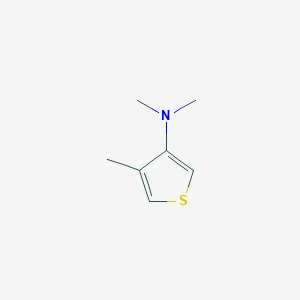

(3R)-4-Methylpent-1-yn-3-amine;hydrochloride, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAA is a derivative of propargylamine and is structurally similar to monoamine oxidase inhibitors (MAOIs).

Aplicaciones Científicas De Investigación

Uncovering Selectivity in Actinide and Lanthanide Separation

Research has focused on amine-type reagents for the separation of trivalent actinides and lanthanides in nuclear waste management. Studies on compounds like tetrakis(2-pyridylmethyl)-1,2-ethylenediamine and its derivatives have provided insights into their selectivity for Americium over Europium, highlighting their potential in spent nuclear fuel reprocessing. Density Functional Theory (DFT) calculations suggest that the interaction between the ligands and metal cations shows some degree of covalent character, with Am(iii) complexes exhibiting relatively more covalency. Such findings are crucial for designing efficient extraction and separation processes for nuclear waste management (Huang et al., 2018).

Catalytic Applications in Organic Synthesis

The reactivity of alkylpalladium complexes towards nucleophiles, such as primary and secondary amines, has been explored for potential applications in catalytic reactions. These studies have shown that certain complexes can facilitate stable transamination products, opening new avenues in Buchwald-Hartwig amination reactions, a method widely used for forming carbon-nitrogen bonds in the synthesis of pharmaceuticals and organic materials (Esposito et al., 2008).

Pharmaceutical Salt Formation Process Monitoring

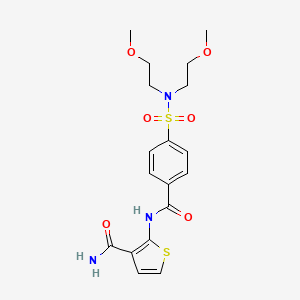

In pharmaceutical manufacturing, the monitoring of salt formation processes is crucial. Fourier Transform Infrared (FT-IR) spectroscopy with an Attenuated Total Reflectance (ATR) probe has been used for in-line monitoring of hydrochloride salt formation, demonstrating the ability to monitor the reaction in real-time and optimize product yield. This approach has significant implications for the pharmaceutical industry, ensuring the quality and consistency of active pharmaceutical ingredients (Lin et al., 2006).

Innovative Approaches to Molecular Synthesis

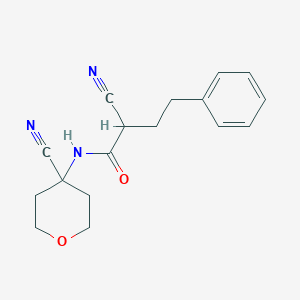

The synthesis and characterization of novel compounds, including their application as corrosion inhibitors or in the development of new materials and drugs, are key areas of research. For example, studies on Schiff base organotin(IV) complexes have explored their potential as anticancer drugs, indicating a promising avenue for the development of new therapeutic agents (Basu Baul et al., 2009).

Propiedades

IUPAC Name |

(3R)-4-methylpent-1-yn-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-4-6(7)5(2)3;/h1,5-6H,7H2,2-3H3;1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJKGROALSOIGU-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C#C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-4-Methylpent-1-yn-3-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2440217.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide](/img/structure/B2440218.png)

![N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide](/img/structure/B2440220.png)

![2-(2-chlorophenyl)-N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2440222.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2440227.png)

![4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2440235.png)